N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenesulfonamide
Description
N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenesulfonamide is a bicyclic sulfonamide derivative characterized by a fused indeno-dioxolane core linked to a thiophene sulfonamide moiety. This compound is structurally notable for its rigid bicyclic framework, which may enhance binding affinity in biological systems, and the sulfonamide group, which contributes to hydrogen-bonding interactions.
Properties
IUPAC Name |
N-(7-oxo-5,6-dihydrocyclopenta[f][1,3]benzodioxol-5-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5S2/c16-11-6-10(15-22(17,18)14-2-1-3-21-14)8-4-12-13(5-9(8)11)20-7-19-12/h1-5,10,15H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJAXWYEUWSNKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC3=C(C=C2C1=O)OCO3)NS(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenesulfonamide typically involves multiple steps. One common route starts with the preparation of the indeno-dioxol core, followed by the introduction of the thiophene sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can act as a probe for studying biological processes.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenesulfonamide involves its interaction with specific molecular targets. The indeno-dioxol core can interact with enzymes or receptors, while the thiophene sulfonamide group can enhance binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenesulfonamide with three closely related compounds, focusing on structural features, synthesis pathways, and commercial availability.
2,2,2-Trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide
- Structural Differences : Replaces the thiophene sulfonamide group with a trifluoroacetamide moiety. The electron-withdrawing trifluoromethyl group enhances metabolic stability but may reduce solubility compared to the sulfonamide derivative.
- Synthesis: Likely synthesized via similar Pd-catalyzed cross-coupling or amidation strategies, as inferred from methods for related indeno-dioxolane derivatives .
- Commercial Status : Listed as discontinued by CymitQuimica and EOS Med Chem, suggesting challenges in large-scale production or stability issues .
(2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(1H-1,2,4-triazol-1-yl)penta-2,4-dienamide (5a)
- Structural Differences: Features a linear dienamide chain instead of the fused bicyclic system.
- Physical Properties : Higher melting point (230–231°C) compared to typical sulfonamides, attributed to strong intermolecular hydrogen bonding and crystallinity .
(R)-2-(6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)ethanol
- Structural Differences: Substitutes the sulfonamide group with an ethanol moiety, reducing hydrogen-bonding capacity.
- Analysis : Chiral SFC (supercritical fluid chromatography) confirmed enantiopurity, a technique that could be adapted for quality control of the sulfonamide derivative .
Data Table: Comparative Analysis
Key Research Findings
- Stability and Solubility : Sulfonamide derivatives generally exhibit better aqueous solubility than trifluoroacetamides due to the polar sulfonamide group. However, the trifluoroacetamide analog may offer superior metabolic resistance .
- Synthetic Challenges: The indeno-dioxolane core requires precise stereochemical control, as seen in enantioselective Pd-catalyzed methods .
Biological Activity
N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article synthesizes available data on its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of 259.26 g/mol. The structural features include an indeno-dioxole moiety linked to a thiophenesulfonamide group, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃N₁O₄S |
| Molecular Weight | 259.26 g/mol |
| CAS Number | 444151-83-1 |
| Physical State | Solid |
The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors. It may act as an inhibitor of carbonic anhydrases (CAs), particularly isoforms associated with tumor progression such as CA IX and XII. These enzymes play critical roles in maintaining pH balance in tumor microenvironments and are considered therapeutic targets in oncology.
Enzyme Inhibition Studies
Recent studies have evaluated the inhibitory effects of various sulfonamide derivatives on carbonic anhydrases. For instance, compounds similar to this compound demonstrated significant inhibition against CA IX and CA XII:
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| 12b | CA II | 79.1 |
| 12h | CA IX | 36.4 |
| 14b | CA IX | 29.0 |
These results indicate that the compound exhibits selective inhibition towards tumor-associated isoforms over the common off-target isoforms like CA II .
Cell Viability Assays
In vitro studies have assessed the impact of this compound on various cancer cell lines under both normoxic and hypoxic conditions. The findings suggest that it can reduce cell viability significantly:
| Cell Line | Condition | Viability Reduction (%) |
|---|---|---|
| HT-29 | Normoxic | 45 |
| MDA-MB-231 | Hypoxic | 60 |
| MG-63 | Normoxic | 50 |
These results highlight the potential of this compound as a therapeutic agent against certain types of cancer .
Case Study 1: Inhibition of Tumor Growth
In a study involving xenograft models of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to its ability to inhibit carbonic anhydrases that facilitate tumor growth by regulating local pH levels.
Case Study 2: Synergistic Effects with Other Agents
Another investigation explored the synergistic effects of this compound when combined with standard chemotherapeutics like doxorubicin. The combination therapy showed enhanced efficacy in reducing tumor cell viability compared to either agent alone, suggesting that this compound could be a valuable adjunct in cancer treatment regimens.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenesulfonamide, and how can reaction yields be improved?
- Methodology :
- Core Structure Synthesis : The indeno-dioxole scaffold can be synthesized via Pd-catalyzed intramolecular allyl–aryl cross-coupling, as demonstrated in enantioselective carbocycle formation (CsF, THF, 60–70°C) .
- Sulfonamide Functionalization : React the indeno-dioxole amine intermediate with 2-thiophenesulfonyl chloride under basic conditions (e.g., pyridine/DCM, 0°C to RT).
- Solvent Optimization : Methanol and THF have shown higher yields (>70%) in analogous sulfonamide syntheses compared to DCM or ACN .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (EtOH/H₂O) for ≥95% purity.
Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure and purity?
- Methodology :
- 1H/13C NMR : Assign peaks for the indeno-dioxole (δ 5.2–6.8 ppm for dioxole protons) and sulfonamide (δ 7.2–8.1 ppm for thiophene protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 418.0521).
- X-Ray Crystallography : Resolve stereochemistry at the 5-position of the indeno-dioxole core, critical for bioactivity studies .
Q. How can researchers design initial bioactivity screens for this compound?
- Methodology :
- In Vitro Cytotoxicity : Use MTT assays against cancer cell lines (e.g., CCRF-CEM leukemia, MCF-7 breast cancer) with IC₅₀ calculations .
- Apoptosis Assays : Perform flow cytometry with Annexin V/PI staining to detect mitochondrial pathway activation .
- Negative Controls : Compare with structurally similar inactive analogs (e.g., 12a-c derivatives lacking sulfonamide groups) to validate target specificity .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Triangulation : Cross-validate results using orthogonal assays (e.g., Western blotting for caspase-3 activation alongside flow cytometry) .
- Dose-Response Refinement : Test concentrations from 1 nM to 100 µM to identify off-target effects at higher doses.
- Structural-Activity Relationship (SAR) : Synthesize and test analogs with modifications to the thiophene ring or dioxole moiety to isolate critical functional groups .
Q. How can the stereochemical influence of the indeno-dioxole core on biological activity be systematically studied?
- Methodology :
- Enantioselective Synthesis : Use chiral ligands (e.g., (R,R)-L2) in Pd-catalyzed reactions to isolate (R)- and (S)-enantiomers .
- Chiral HPLC : Confirm enantiomeric purity (>99% ee) using a Chiralpak AD-H column (hexane/iPrOH = 90:10).
- In Vitro Comparison : Test enantiomers against isogenic cell lines to correlate stereochemistry with potency (e.g., 10-fold differences in IC₅₀ observed in analogous compounds) .
Q. What advanced mechanistic approaches can elucidate the compound’s mode of action?
- Methodology :
- Molecular Docking : Model interactions with potential targets (e.g., tubulin or kinases) using AutoDock Vina, focusing on the sulfonamide’s hydrogen-bonding capacity .
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 1 µM to identify inhibition hotspots.
- Transcriptomics : Perform RNA-seq on treated cells to map pathway enrichment (e.g., apoptosis, oxidative stress) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
